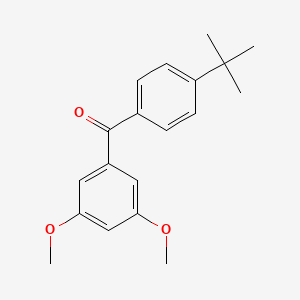
4-Tert-butyl-3',5'-dimethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 . It is also known by its IUPAC name, (4-tert-butylphenyl) (3,5-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-3’,5’-dimethoxybenzophenone is 1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3 . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
UV-Absorption and Photostability
The compound has been studied for its properties as a UV-absorber. In research, derivatives of 4-tert-butyl-3',5'-dimethoxybenzophenone have shown promise in enhancing photostability and UV-absorption capabilities, particularly in polymeric materials. A study demonstrated the synthesis of tert-butyloxocalix[n]arenes, highlighting their efficiency as UV-absorbers and their superior photostability compared to other compounds, making them suitable for applications in materials exposed to sunlight (Ninagawa et al., 1985).
Magnetism in Rare-Earth Metal Compounds
Another application area is in the synthesis of rare-earth metal compounds. The compound serves as a building block in creating complex structures with varying metal atom arrangements. These structures exhibit interesting magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and can act as single-molecule magnets under certain conditions. This research opens avenues in materials science for data storage and quantum computing applications (Yadav et al., 2015).
Antioxidant Properties and Polymer Stabilization
Derivatives of 4-Tert-butyl-3',5'-dimethoxybenzophenone have been investigated for their antioxidant properties. These compounds play a crucial role in stabilizing polymers against oxidative degradation, thereby extending the life of polymeric materials. The effectiveness of these antioxidants in various chemical reactions and polymer matrices has been confirmed, offering potential in the development of more durable plastic products (Manteghi et al., 2016).
Synthesis and Reactivity
Research has also focused on the synthetic applications of 4-Tert-butyl-3',5'-dimethoxybenzophenone, exploring its reactivity in forming new chemical compounds. Studies include the synthesis of Schiff bases and their electrochemical transformations, offering insights into new methods for creating materials with desirable electrical and antioxidant properties. Such research contributes to the fields of organic chemistry and materials science, with implications for developing new materials with specific functional attributes (Smolyaninov et al., 2018).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZAJCGNWFBPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188227 |
Source


|
| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3',5'-dimethoxybenzophenone | |
CAS RN |
951892-24-3 |
Source


|
| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


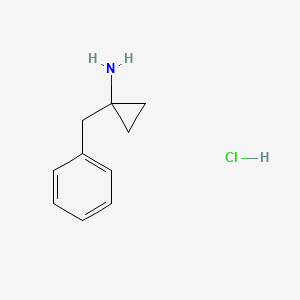
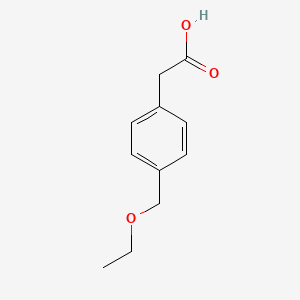
![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)

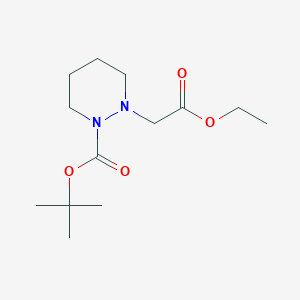
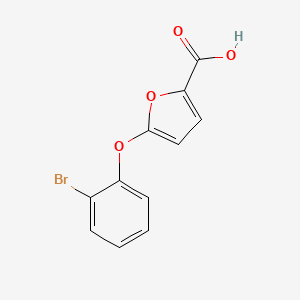
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)
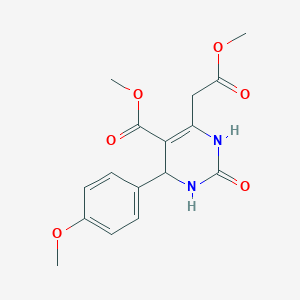
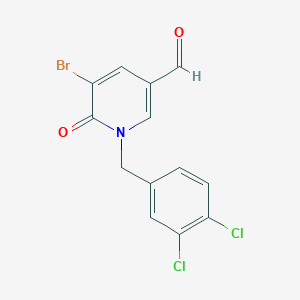
![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)
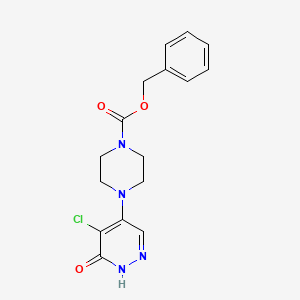
![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)